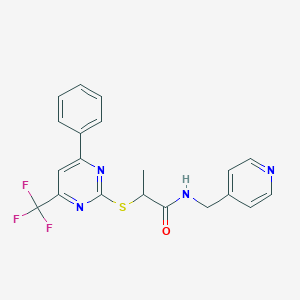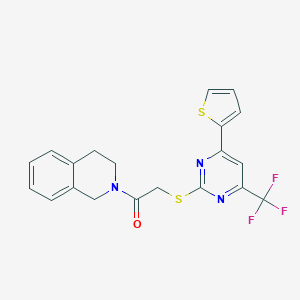
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide, also known as CP-31398, is a small molecule that has gained attention in the field of cancer research due to its potential as a therapeutic agent. CP-31398 has been shown to have anti-tumor effects in various cancer cell lines and animal models, making it a promising candidate for further investigation.
Mecanismo De Acción
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has been shown to stabilize the p53 protein, which is often mutated or dysfunctional in cancer cells. This stabilization leads to the activation of p53-dependent pathways, including the induction of apoptosis and cell cycle arrest. N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has also been shown to inhibit the interaction between p53 and its negative regulator, MDM2, further enhancing the activation of p53-dependent pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and division, and promote cell cycle arrest. N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth and survival. Additionally, N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has been shown to enhance the immune response to cancer cells, leading to increased tumor cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide is its specificity for p53-dependent pathways, making it a promising candidate for cancer treatment. Additionally, N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has been shown to have low toxicity in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide is its poor solubility in water, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide. One area of interest is the development of more effective formulations of N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide to improve its solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide in humans. Finally, the potential for N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide to be used in combination with other cancer therapies, such as chemotherapy and radiation, should be explored to determine if it can enhance their effectiveness.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide involves several steps, including the condensation of 4-chloroaniline with thiosemicarbazide to form 4-chlorophenyl thiosemicarbazide. This intermediate is then reacted with phenyl isothiocyanate to form the corresponding phenylthiocarbamoyl derivative. The final step involves the reaction of this intermediate with 3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidine to form N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the tumor suppressor protein p53. This activation leads to the inhibition of cell growth and division, ultimately resulting in the death of cancer cells.
Propiedades
Fórmula molecular |
C21H22ClN3O5S2 |
|---|---|
Peso molecular |
496 g/mol |
Nombre IUPAC |
2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H22ClN3O5S2/c1-30-13-5-12-25-20(27)18(14-19(26)23-16-10-8-15(22)9-11-16)31-21(25)24-32(28,29)17-6-3-2-4-7-17/h2-4,6-11,18H,5,12-14H2,1H3,(H,23,26) |
Clave InChI |
WFTRFWSEDHVVOE-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
COCCCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B284296.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284298.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284300.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)

![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)


![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)